molecular formula C10H9BrO2 B2461462 8-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one CAS No. 1781966-83-3

8-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one

Cat. No.: B2461462
CAS No.: 1781966-83-3
M. Wt: 241.084
InChI Key: UZMHNEYQGFHYHI-UHFFFAOYSA-N
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Description

8-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one is a chemical compound belonging to the benzoxepine family Benzoxepines are heterocyclic compounds containing a benzene ring fused to an oxepine ring This particular compound is characterized by the presence of a bromine atom at the 8th position and a ketone group at the 4th position of the oxepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one can be achieved through several synthetic routes. One common method involves the bromination of 2,3-dihydrobenzo[b]oxepin-4(5H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) under controlled conditions . The reaction typically proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 8th position of the oxepine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxepin derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 8-bromo-2,3-dihydrobenzo[b]oxepin-4-ol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state oxepin derivatives.

    Reduction: 8-Bromo-2,3-dihydrobenzo[b]oxepin-4-ol.

    Substitution: Various substituted benzoxepin derivatives depending on the nucleophile used.

Scientific Research Applications

8-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity to biological targets. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    DNA Interaction: Interacting with DNA and affecting gene expression.

Comparison with Similar Compounds

8-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties.

Biological Activity

8-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes available literature on its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Properties

Several studies have investigated the anticancer properties of derivatives related to this compound. Notably, compounds within this class have demonstrated significant cytotoxicity against various cancer cell lines.

Cytotoxicity Data

A recent study reported the growth inhibition (GI50) values for several benzoxepin derivatives, including those structurally similar to this compound:

CompoundGI50 (nM)Cell Line Tested
6b (hydroxyl-substituted)1.5HCT116
6d (bromine-substituted)170HCT116
6g (butynol-substituted)250HCT116
CA-42Multiple lines
isoCA-43Multiple lines

The compound 6b exhibited the most potent activity with a GI50 of 1.5 nM, indicating strong antiproliferative properties comparable to known chemotherapeutics like CA-4 and isoCA-4 .

The mechanism through which these compounds exert their anticancer effects appears to involve the disruption of microtubule dynamics. Inhibition of tubulin assembly was noted with IC50 values ranging from 3.2 to 3.9 µM for various derivatives, which is approximately twice as potent as isoCA-4 .

Apoptosis Induction

Further investigations into the apoptotic potential of these compounds revealed that treatment with compound 6b resulted in a significant dose-dependent increase in caspase activity in cancer cell lines such as HCT116 and H1299. This suggests that the compound not only inhibits cell proliferation but also induces programmed cell death .

Structure-Activity Relationship (SAR)

The SAR studies highlight that specific substitutions on the benzoxepin structure significantly influence biological activity:

  • Hydroxyl Groups : The presence of hydroxyl groups at specific positions enhances cytotoxicity.
  • Bromine Substitution : The introduction of bromine at the 8-position also contributes to increased potency.
  • Functional Groups : Variations in side chains (like butynol) affect both the cytotoxicity and selectivity towards different cancer cell lines.

Case Studies

In one notable case study, a series of benzoxepins were tested against K562 and MDA-MB cancer cell lines. The results indicated that compounds with hydroxyl and amino substitutions exhibited remarkable cytotoxic effects, reinforcing the importance of functional group positioning in enhancing biological activity .

Properties

IUPAC Name

8-bromo-3,5-dihydro-2H-1-benzoxepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-8-2-1-7-5-9(12)3-4-13-10(7)6-8/h1-2,6H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMHNEYQGFHYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CC1=O)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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